molecular formula C12H14BrF2N B1449318 1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine CAS No. 1443247-99-1

1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine

Cat. No. B1449318
M. Wt: 290.15 g/mol
InChI Key: LWHGRRYEKLSRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BDP is a piperidine derivative that is commonly used in medicinal chemistry and drug discovery research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Strategies : Research on 4-substituted 3,3-difluoropiperidines, closely related to the compound , shows advanced synthetic strategies. These strategies involve steps like 1,4-addition, borane reduction, lactamization, and reduction of the lactam, leading to compounds with potential as building blocks in medicinal chemistry (Surmont et al., 2010).

  • Synthesis of Fluorinated Piperidines : Another study describes a novel synthetic pathway for 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines. This pathway is significant for the development of fluorinated amino acids (Verniest et al., 2008).

  • Potential as Medicinal Chemistry Building Blocks : A study on efficient synthesis of 3-alkoxy-4,4-difluoropiperidines indicates the importance of fluorinated piperidines with additional functional groups in pharmaceutical and agrochemical chemistry (Surmont et al., 2009).

Bioactive Properties and Applications

  • Antibacterial Properties of Bromophenols : Research on bromophenols isolated from the marine alga Rhodomela confervoides indicates that certain bromophenol compounds demonstrate significant antibacterial activity, which could be relevant to the bromophenyl group in the compound (Xu et al., 2003).

  • Anticancer and Antioxidant Activities : A study on methylated and acetylated derivatives of natural bromophenols shows their potential in anticancer and antioxidant applications. This suggests possible research directions for derivatives of bromophenol compounds like 1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine (Dong et al., 2022).

  • Potential in HIV Treatment : Research on oximino-piperidino-piperidine amides, which include bromophenyl groups, shows their potential as orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. This indicates potential applications in HIV treatment (Palani et al., 2002).

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2N/c13-11-3-1-2-10(8-11)9-16-6-4-12(14,15)5-7-16/h1-3,8H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHGRRYEKLSRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine

Synthesis routes and methods

Procedure details

A mixture of 3-bromobenzyl bromide (3.43 g, 13.73 mmol), 4,4-difluoro-piperidine hydrochloride (2.20 g, 13.97 mmol), and potassium carbonate (4.82 g, 34.86 mmol) in acetonitrile (50 mL) was stirred at RT for 16 h. The mixture was filtered and evaporated, and the residue partitioned between water (30 mL) and EtOAc (3×30 mL). The combined organic extracts were washed with water (2×50 mL) and dried (Na2SO4). The solvent was evaporated to give the title compound as a colourless oil (3.96 g, 99%). LCMS (Method 1): Rt 1.89 min, m/z 290/292 [MH+].
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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